(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid
CAS No.: 269396-51-2
Cat. No.: VC5640370
Molecular Formula: C27H23NO4S
Molecular Weight: 457.54
* For research use only. Not for human or veterinary use.
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid - 269396-51-2](/images/structure/VC5640370.png)
Specification
CAS No. | 269396-51-2 |
---|---|
Molecular Formula | C27H23NO4S |
Molecular Weight | 457.54 |
IUPAC Name | (3R)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30)/t18-/m1/s1 |
Standard InChI Key | AOUNLYYDVNQRKT-GOSISDBHSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(benzo[b]thiophen-3-yl)butanoic acid (CAS: 269396-51-2 ) features a four-carbon backbone with distinct functional modifications:
-
Fmoc group: A (9H-fluoren-9-yl)methoxycarbonyl moiety at the N-terminus, serving as a temporary protecting group during solid-phase peptide synthesis (SPPS) .
-
Benzo[b]thiophen-3-yl substituent: A bicyclic aromatic system at the γ-position, contributing to hydrophobic interactions and potential biological activity .
-
Carboxylic acid terminus: Enables conjugation to resins or other amino acids during peptide chain assembly .
The stereochemistry at the β-carbon (R-configuration) is critical for ensuring compatibility with natural amino acid sequences in peptide synthesis .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNOS | Calculated |
Molecular Weight | 473.54 g/mol | Calculated |
CAS Number | 269396-51-2 | |
Solubility | DMSO, DMF, THF |
Synthesis and Manufacturing
Stepwise Synthesis Protocol
The synthesis involves sequential reactions to install the Fmoc group and aromatic substituent while preserving stereochemical integrity:
-
Amino Protection: The primary amine of 3-amino-4-(benzo[b]thiophen-3-yl)butanoic acid is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., NaHCO) in tetrahydrofuran (THF) .
-
Purification: Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the (R)-enantiomer .
-
Quality Control: Purity (>95%) is verified using HPLC and H/C NMR spectroscopy .
Critical Reaction Parameters
-
Temperature: Maintained at 0–5°C during Fmoc protection to minimize racemization.
-
Inert Atmosphere: Reactions conducted under nitrogen or argon to prevent oxidation of the thiophene ring .
-
Catalysts: Dimethylaminopyridine (DMAP) accelerates Fmoc coupling efficiency .
Applications in Pharmaceutical Research
Peptide Synthesis
The compound’s Fmoc group enables its use in SPPS, where it serves as a temporary protecting group removable under mild basic conditions (e.g., piperidine) . Its benzo[b]thiophene moiety enhances peptide stability and membrane permeability, making it valuable for synthesizing therapeutic peptides targeting intracellular pathways .
Table 2: Comparative Analysis of Fmoc-Protected Amino Acids
Drug Discovery
The benzo[b]thiophene system’s planar structure facilitates π-π stacking with hydrophobic protein pockets, suggesting utility in kinase or protease inhibition . Preclinical studies highlight its role in modulating apoptosis pathways in cancer cell lines, though in vivo efficacy remains under investigation.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
In vitro assays demonstrate moderate inhibition (IC ≈ 15–20 μM) of protein kinase C (PKC) isoforms, attributed to the benzo[b]thiophene moiety’s interaction with the ATP-binding site . Molecular docking simulations reveal hydrogen bonding between the carboxylic acid group and Lys368 residue in PKC-δ .
Metabolic Stability
The compound exhibits a plasma half-life of 2.3 hours in murine models, with hepatic clearance mediated primarily by cytochrome P450 3A4 (CYP3A4). Glucuronidation at the carboxylic acid group is a major metabolic pathway, as confirmed by LC-MS/MS analysis .
Analytical Characterization
Spectroscopic Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume